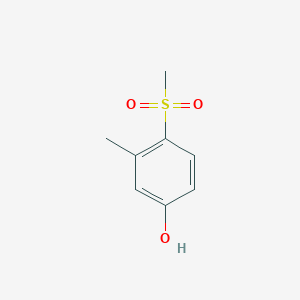

3-Methyl-4-methylsulfonylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-methylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPGKOSHODHUSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162132 | |

| Record name | Phenol, 3-methyl-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14270-40-7 | |

| Record name | 3-Methyl-4-(methylsulfonyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14270-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-methyl-4-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014270407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-methyl-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methanesulfonyl-3-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Methyl-4-methylsulfonylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-Methyl-4-methylsulfonylphenol, a valuable intermediate in the development of various pharmaceutical compounds. The strategic introduction of the methyl and methylsulfonyl groups can significantly influence a molecule's physicochemical properties, impacting its pharmacokinetic and pharmacodynamic profile. The "magic methyl" effect, for instance, can lead to profound improvements in biological activity and metabolic stability.[1] This guide details the primary synthetic routes, complete with experimental protocols and quantitative data to support researchers in their synthetic endeavors.

I. Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process. The first step involves the introduction of a methylthio group onto the m-cresol backbone, yielding 3-methyl-4-(methylsulfanyl)phenol. This intermediate is then oxidized in the second step to the final methylsulfonyl product.

Caption: High-level overview of the two-step synthesis of this compound.

II. Step 1: Synthesis of 3-Methyl-4-(methylsulfanyl)phenol

The initial and crucial step is the regioselective introduction of a methylthio group at the 4-position of m-cresol. Two primary methods have been reported for this transformation: the Dimethyl Disulfide Method and the Dimethyl Sulfoxide Method.[2]

Experimental Protocols

A. Dimethyl Disulfide Method

This method involves the direct reaction of m-cresol with dimethyl disulfide in the presence of a strong acid catalyst.

-

Combine m-cresol and dimethyl disulfide in a reaction vessel.

-

Cool the mixture to 0°C with stirring.

-

Slowly add concentrated sulfuric acid dropwise over approximately 1 hour, maintaining the temperature below 5°C.

-

Continue stirring at a temperature below 5°C for 3 hours.

-

Allow the reaction mixture to stand, leading to phase separation.

-

Separate the organic layer and neutralize it with a 10% sodium carbonate solution.

-

Wash the organic layer with water until the pH is between 7 and 8.

-

Purify the product by vacuum distillation to remove any unreacted starting materials and recover 3-methyl-4-(methylsulfanyl)phenol.[2]

B. Dimethyl Sulfoxide Method

This alternative method utilizes dimethyl sulfoxide as the sulfur source and is typically carried out in the presence of an activating agent like hydrogen chloride.

-

Mix dimethyl sulfoxide and m-cresol in a reaction vessel with stirring.

-

Pass hydrogen chloride gas through the mixture at a controlled temperature until saturation is reached, indicated by the escape of white smoke.

-

Add an additional amount of m-cresol to act as a decomposition solvent.

-

The reaction proceeds to yield 3-methyl-4-(methylsulfanyl)phenol.[2]

Quantitative Data for Step 1

| Parameter | Dimethyl Disulfide Method | Dimethyl Sulfoxide Method |

| Reactants | m-Cresol, Dimethyl Disulfide, Sulfuric Acid | m-Cresol, Dimethyl Sulfoxide, Hydrogen Chloride |

| Reaction Temperature | 0-5°C | Controlled Temperature |

| Reaction Time | ~4 hours | Not specified |

| Yield | Not specified | Not specified |

III. Step 2: Oxidation of 3-Methyl-4-(methylsulfanyl)phenol

The second step involves the oxidation of the methylthio group of the intermediate to a methylsulfonyl group. This transformation is commonly achieved using strong oxidizing agents. While specific protocols for 3-methyl-4-(methylsulfanyl)phenol are not detailed, analogous procedures for the oxidation of 4-(methylthio)phenol to 4-(methylsulfonyl)phenol are well-documented and can be adapted.[3][4][5]

Caption: Experimental workflow for the oxidation of 3-Methyl-4-(methylsulfanyl)phenol.

Experimental Protocols

A. Oxidation using Oxone

This method employs potassium peroxymonosulfate (Oxone) as a readily available and effective oxidizing agent.

-

Dissolve 3-methyl-4-(methylsulfanyl)phenol (1 equivalent) in a mixture of ethanol and water at room temperature.

-

Add Oxone (approximately 2 equivalents) to the solution in portions.

-

Stir the reaction mixture for approximately 18 hours at room temperature.

-

Perform a work-up by partitioning the mixture between ethyl acetate and water.

-

Combine the organic layers, wash with brine, and dry over magnesium sulfate.

-

Concentrate the solution under vacuum to yield this compound.[3][5]

B. Oxidation using Sodium Periodate

Sodium periodate offers another route for this oxidation.

-

Dissolve 3-methyl-4-(methylsulfanyl)phenol (1 equivalent) in 30% aqueous methanol and cool to 0°C.

-

Add a solution of sodium periodate (1 equivalent) and stir the resulting suspension for 30 minutes.

-

Add water to the reaction mixture and remove the precipitate by filtration.

-

Cool the filtrate to 4°C and add another portion of sodium periodate (1 equivalent).

-

Stir the suspension for 48 hours.

-

Add a final portion of sodium periodate (0.5 equivalents) and stir for an additional 18 hours.

-

Remove the precipitate by filtration.

-

Extract the filtrate with ether.

-

Evaporate the ether to dryness and purify the residue using silica column chromatography with a chloroform:methanol (9:1) eluent to obtain this compound.[4]

Quantitative Data for Step 2 (Adapted from Analogous Reactions)

| Parameter | Oxidation with Oxone | Oxidation with Sodium Periodate |

| Reactants | 3-Methyl-4-(methylsulfanyl)phenol, Oxone | 3-Methyl-4-(methylsulfanyl)phenol, Sodium Periodate |

| Solvent | Ethanol/Water | 30% Aqueous Methanol |

| Reaction Temperature | Room Temperature | 0-4°C |

| Reaction Time | 18 hours | ~66.5 hours |

| Reported Yield (for analogous compound) | 96%[3][5] | 32%[4] |

IV. Physicochemical Properties

The following table summarizes key physicochemical properties of the final product, this compound.

| Property | Value |

| Molecular Formula | C₈H₁₀O₃S[6] |

| Molecular Weight | 186.23 g/mol [6] |

| CAS Number | 14270-40-7[6] |

| Appearance | Tan to pink-brown powder (for the analogous 4-(methylsulfonyl)phenol)[3] |

| Melting Point | 90-95 °C (for the analogous 4-(methylsulfonyl)phenol)[3] |

V. Conclusion

The synthesis of this compound is a manageable two-step process that can be accomplished using established organic chemistry methodologies. While the initial thiolation of m-cresol requires careful control of reaction conditions, the subsequent oxidation to the final sulfone product is a robust and high-yielding transformation, particularly when employing reagents like Oxone. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient synthesis of this important molecular building block.

References

- 1. mdpi.com [mdpi.com]

- 2. chembk.com [chembk.com]

- 3. 4-(Methylsulfonyl)phenol | 14763-60-1 [chemicalbook.com]

- 4. Synthesis routes of 4-(Methylsulfonyl)phenol [benchchem.com]

- 5. 4-(Methylsulfonyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Methyl-4-(methylsulfonyl)phenol | C8H10O3S | CID 167048 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Methyl-4-methylsulfonylphenol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and structure of 3-Methyl-4-methylsulfonylphenol (CAS No: 14270-40-7). The information is compiled for professionals in research, scientific, and drug development fields, with a focus on presenting available data in a structured and accessible format. Due to the limited availability of experimental data for this specific compound, this guide relies heavily on computed properties and provides hypothetical experimental protocols based on established methods for analogous compounds.

Chemical Structure and Identification

This compound, also known as 4-(methylsulfonyl)-m-cresol, is an aromatic organic compound containing both a phenol and a sulfone functional group.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 14270-40-7[1] |

| Molecular Formula | C₈H₁₀O₃S[1] |

| SMILES | CC1=C(C=CC(=C1)O)S(=O)(=O)C[1] |

| InChI | InChI=1S/C8H10O3S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5,9H,1-2H3[1] |

| InChIKey | KGPGKOSHODHUSR-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 186.23 g/mol | Computed by PubChem[1] |

| XLogP3 | 0.6 | Computed by XLogP3[1] |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[1] |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs[1] |

| Rotatable Bond Count | 1 | Computed by Cactvs[1] |

| Exact Mass | 186.03506535 Da | Computed by PubChem[1] |

| Monoisotopic Mass | 186.03506535 Da | Computed by PubChem[1] |

| Topological Polar Surface Area | 62.8 Ų | Computed by Cactvs[1] |

| Heavy Atom Count | 12 | Computed by PubChem[1] |

| Formal Charge | 0 | Computed by PubChem[1] |

| Complexity | 240 | Computed by Cactvs[1] |

Note: The lack of experimental data on properties such as melting point, boiling point, pKa, and solubility highlights a significant gap in the characterization of this compound.

Proposed Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for this compound is not published, a plausible route can be inferred from the synthesis of the structurally similar compound, 4-(methylsulfonyl)phenol. The proposed synthesis involves the oxidation of the corresponding thioether, 3-methyl-4-(methylsulfanyl)phenol.

Proposed Synthesis Workflow

References

In-Depth Technical Guide: 3-Methyl-4-(methylsulfonyl)phenol (CAS 14270-40-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-Methyl-4-(methylsulfonyl)phenol, CAS number 14270-40-7. Due to a noted discrepancy in initial inquiries, this document clarifies that CAS number 14270-40-7 corresponds to 3-Methyl-4-(methylsulfonyl)phenol and not 1-(2-Chloro-6-methylphenyl)-2-pyrrolidinone.

Chemical and Physical Properties

The fundamental properties of 3-Methyl-4-(methylsulfonyl)phenol are summarized in the table below, compiled from various chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₃S | PubChem[1] |

| Molecular Weight | 186.23 g/mol | PubChem[1] |

| IUPAC Name | 3-methyl-4-(methylsulfonyl)phenol | PubChem[1] |

| CAS Number | 14270-40-7 | PubChem[1] |

| Appearance | Tan to pink-brown powder | ChemicalBook |

| XLogP3 | 0.6 | PubChem[1] |

| Exact Mass | 186.03506535 Da | PubChem[1] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)phenol[2][3][4]

This protocol describes the oxidation of 4-(methylthio)phenol to 4-(methylsulfonyl)phenol.

Materials:

-

4-(methylthio)phenol

-

Oxone®

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Magnesium sulfate

Procedure:

-

Dissolve 4-(methylthio)phenol (0.50 g, 3.2 mmol) in a mixture of ethanol (10.0 mL) and water (10.0 mL) at room temperature.

-

Add Oxone® (0.99 g, 6.5 mmol) portion-wise to the solution.

-

Stir the reaction mixture for 18 hours at room temperature.

-

After 18 hours, partition the mixture between ethyl acetate and water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over magnesium sulfate.

-

Concentrate the solution under vacuum to yield 4-(methylsulfonyl)phenol as a semi-solid.

Yield: 0.60 g (96%)

LCMS Analysis: Calculated for C₇H₉O₃S ([M+H]⁺): m/z = 173.0; Found: 173.0.[2]

Caption: General workflow for the synthesis of 4-(methylsulfonyl)phenol.

Biological Activity and Potential Applications

Information regarding the specific biological activity of 3-Methyl-4-(methylsulfonyl)phenol is limited. It is listed in PubChem as a metabolite of the organothiophosphate insecticide Fenthion.[1] This suggests a potential role in toxicological and metabolic studies of Fenthion exposure.

The broader class of methylsulfonyl phenols is recognized for its utility in medicinal chemistry.[3] These compounds often serve as important building blocks in the synthesis of more complex molecules with potential therapeutic applications. The sulfonyl group can influence physicochemical properties such as solubility and metabolic stability, making it a valuable moiety in drug design.

While no specific signaling pathways involving 3-Methyl-4-(methylsulfonyl)phenol have been detailed in the available literature, a hypothetical metabolic pathway from its parent compound, Fenthion, can be conceptualized.

Caption: Hypothetical metabolic pathway of Fenthion to its metabolite.

Analytical Methods

The analysis of phenols and cresols, including compounds like 3-Methyl-4-(methylsulfonyl)phenol, can be performed using several established analytical techniques. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common method. For instance, a reverse-phase HPLC method with UV detection at 218 nm has been described for the analysis of phenol and cresol isomers.[4] Gas chromatography (GC) with flame ionization detection (FID) is another suitable technique that can offer good resolution of isomers.[4]

Suppliers

3-Methyl-4-(methylsulfonyl)phenol is available from various chemical suppliers as a research chemical. A partial list of suppliers includes:

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Methyl-4-(methylsulfonyl)phenol is associated with the following hazards[1]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. Work should be conducted in a well-ventilated area.

References

- 1. 3-Methyl-4-(methylsulfonyl)phenol | C8H10O3S | CID 167048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Methylsulfonyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 3. 4-(Methylsulfonyl)phenol | 14763-60-1 [chemicalbook.com]

- 4. osha.gov [osha.gov]

- 5. 3-Methyl-4-(methylsulfonyl)phenol | LGC Standards [lgcstandards.com]

- 6. 2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol AKSci HTS007803 [aksci.com]

An In-depth Technical Guide on 3-Methyl-4-methylsulfonylphenol: Current Knowledge and Future Directions

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the current publicly available scientific and technical information on 3-Methyl-4-methylsulfonylphenol. Despite a comprehensive search of scientific literature and patent databases, it is crucial to note at the outset that detailed studies on the specific biological activity, mechanism of action, and associated experimental protocols for this compound are not extensively reported in the public domain. The predominant information available pertains to its chemical properties, synthesis, and its role as a key chemical intermediate.

Chemical and Physical Properties

This compound, also known as 4-methanesulfonyl-3-methylphenol, is a substituted phenol with the chemical formula C₈H₁₀O₃S.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₁₀O₃S | [1] |

| Molecular Weight | 186.23 g/mol | [1] |

| CAS Number | 14270-40-7 | |

| Appearance | Not specified in available literature | |

| Solubility | Soluble in organic solvents |

Synthesis and Industrial Applications

This compound is primarily recognized as an important intermediate in the synthesis of various organic compounds, most notably in the agrochemical industry.

Synthesis of Pesticides

The precursor to this compound, 3-methyl-4-(methylthio)phenol, is a critical component in the production of organophosphate insecticides such as fenthion and aniline fenthion. The synthesis typically involves the reaction of m-cresol with dimethyl disulfide. The subsequent oxidation of the methylthio group to a methylsulfonyl group would yield this compound.

The general synthetic pathway is outlined below.

Caption: General synthesis route to this compound.

Biological Activity: A Landscape of Related Compounds

While direct evidence for the biological activity of this compound is lacking, the broader class of methylsulfonylphenol derivatives has garnered interest in medicinal chemistry.

Anti-inflammatory and Analgesic Potential

A study on a series of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives, which share the methylsulfonylphenyl moiety, demonstrated potent inhibitory activities against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[2] Several of these compounds exhibited significant anti-inflammatory and analgesic effects in vivo with better gastric tolerability compared to existing drugs.[2] This suggests that the methylsulfonylphenyl scaffold could be a valuable pharmacophore for the development of new anti-inflammatory agents.

Metabolic Disease Targets

The related compound, 4-(methylsulfonyl)phenol, is utilized as a reagent in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives that act as GPR119 agonists.[3][4] GPR119 is a G protein-coupled receptor involved in the regulation of glucose-dependent insulin and glucagon-like peptide-1 (GLP-1) secretion, making it a target for the treatment of type 2 diabetes and obesity. Furthermore, 4-(methylsulfonyl)phenol is also a reagent for synthesizing novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives that are potent glucokinase activators, another important target for diabetes therapy.[3][4]

The workflow for investigating the potential biological activity of a novel compound like this compound, based on the activities of related structures, is depicted below.

Caption: A potential workflow for the investigation of biological activity.

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Harmful if swallowed (Acute toxicity, oral).[1]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

Future Research Directions

The absence of detailed biological data for this compound presents a clear opportunity for future research. Given the established biological activities of structurally related compounds, several avenues of investigation are warranted:

-

Screening for Anti-inflammatory Activity: A logical first step would be to screen this compound and its derivatives for inhibitory activity against COX-1, COX-2, and 5-LOX.

-

Evaluation against Metabolic Targets: Investigating the potential for this compound to modulate the activity of targets such as GPR119 and glucokinase could uncover novel therapeutic applications.

-

Antimicrobial and Anticancer Screening: The broader classes of sulfonamides and phenols are known to possess antimicrobial and anticancer properties, suggesting that screening this compound against a panel of bacterial, fungal, and cancer cell lines may be fruitful.

Conclusion

References

- 1. 3-Methyl-4-(methylsulfonyl)phenol | C8H10O3S | CID 167048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(Methylsulfonyl)phenol | 14763-60-1 [chemicalbook.com]

- 4. 4-(Methylsulfonyl)phenol – دیجی متریالز [digimaterials.com]

The Role of 3-Methyl-4-methylsulfonylphenol in Synthetic Chemistry: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

An extensive review of publicly available scientific literature reveals a significant lack of direct research into the biological mechanism of action of 3-Methyl-4-methylsulfonylphenol. Its primary role documented in chemical and medicinal chemistry literature is that of a key intermediate in the synthesis of more complex, pharmacologically active molecules. This technical guide, therefore, summarizes the available information on this compound in its capacity as a synthetic precursor, particularly in the development of analogs of the non-steroidal anti-inflammatory drug (NSAID) nimesulide. While direct quantitative data, experimental protocols, and signaling pathways for this compound itself are not available, this paper will detail its utility in synthetic workflows aimed at producing compounds with therapeutic potential.

This compound: A Synthetic Intermediate

This compound is a substituted phenol derivative containing both a methyl and a methylsulfonyl group. These functional groups make it a valuable building block in organic synthesis. The sulfonyl group, in particular, is a key feature in a class of selective cyclooxygenase-2 (COX-2) inhibitors.

The primary context in which this compound appears is in the synthesis of nimesulide analogs. Nimesulide is a well-known NSAID that exhibits preferential inhibition of COX-2, an enzyme involved in inflammation and pain. The methylsulfonyl group is a critical pharmacophore for this selective inhibition. Researchers have utilized this compound to create novel molecules with potential anti-inflammatory and other therapeutic properties by modifying its structure.

Synthetic Pathways Involving this compound

The synthesis of nimesulide analogs often involves the use of this compound as a starting material. A general synthetic scheme involves the coupling of this phenol derivative with other chemical moieties to generate the final target compounds. The specific reactions and conditions would vary depending on the desired final product.

Below is a generalized workflow illustrating the role of this compound as a precursor in a synthetic process.

Caption: Synthetic workflow using this compound.

Mechanism of Action of Target Compounds (Nimesulide Analogs)

While this compound itself is not documented to have a direct biological mechanism of action, the compounds synthesized from it, such as nimesulide analogs, are often designed to be selective COX-2 inhibitors.

The general mechanism for these target molecules is as follows:

-

Inflammatory Stimulus: Pathological or inflammatory signals lead to the upregulation of the COX-2 enzyme.

-

Arachidonic Acid Conversion: COX-2 metabolizes arachidonic acid into prostaglandins (e.g., PGE2), which are key mediators of inflammation, pain, and fever.

-

COX-2 Inhibition: Nimesulide and its analogs selectively bind to and inhibit the active site of the COX-2 enzyme. The methylsulfonyl group of these inhibitors plays a crucial role in this selective binding.

-

Reduction of Prostaglandins: The inhibition of COX-2 leads to a decrease in prostaglandin synthesis.

-

Therapeutic Effect: The reduction in prostaglandins results in anti-inflammatory, analgesic, and antipyretic effects.

The signaling pathway for COX-2 inhibition is visualized below.

Caption: Mechanism of action for COX-2 inhibiting nimesulide analogs.

Data and Experimental Protocols: A Notable Absence

A thorough search for quantitative data (e.g., IC50, Ki, binding affinities) and detailed experimental protocols (e.g., cell-based assays, enzyme inhibition assays) for this compound's direct biological activity did not yield any specific results. The existing literature focuses on its chemical properties, such as melting point, NMR spectra, and its utility in synthetic reactions, rather than its effects on biological systems.

Therefore, it is not possible to provide structured tables of quantitative data or detailed experimental methodologies for the direct biological action of this compound at this time. Researchers interested in the properties of its derivatives should consult studies specific to those final compounds.

Conclusion and Future Directions

This compound is a scientifically relevant molecule, not for its direct biological effects, but for its role as a versatile precursor in medicinal chemistry. Its structure is particularly suited for the synthesis of selective COX-2 inhibitors and potentially other therapeutic agents.

Future research could explore whether this compound possesses any intrinsic biological activity, however, based on current knowledge, its value lies in its application in drug design and development workflows. Professionals in this field should view this compound as a valuable tool in the synthesis of novel compounds with therapeutic potential, rather than a bioactive agent in its own right.

The Discovery and Isolation of Novel Sulfonylphenols: A Technical Guide for Researchers

An in-depth exploration of the methodologies, data, and strategic workflows for identifying and characterizing novel sulfonylphenol compounds, aimed at researchers, scientists, and drug development professionals.

The sulfonylphenol moiety, characterized by a sulfonyl group directly attached to a phenol ring, represents a compelling scaffold in medicinal chemistry. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and isolation of novel sulfonylphenols, detailing experimental protocols, presenting quantitative data, and visualizing key workflows and signaling pathways.

Discovery of Novel Sulfonylphenols: A Two-Pronged Approach

The quest for new sulfonylphenol-based therapeutic agents largely follows two main avenues: isolation from natural sources and targeted chemical synthesis.

1. Isolation from Natural Sources: While relatively rare in nature compared to other phenolic compounds, sulfonyl-containing metabolites have been isolated from various microorganisms, particularly fungi and bacteria. The discovery process typically involves a systematic workflow from initial screening to final characterization.

2. Chemical Synthesis: The majority of novel sulfonylphenols are products of rational drug design and chemical synthesis. This approach allows for the creation of diverse libraries of compounds with tailored properties. A common strategy involves the coupling of a substituted phenol with a sulfonyl chloride derivative.

Experimental Protocols: From Extraction to Synthesis

Detailed methodologies are crucial for the successful discovery and characterization of novel sulfonylphenols. Below are representative protocols for both the isolation from natural sources and chemical synthesis.

Isolation of Sulfonylphenols from Microbial Fermentation

This protocol outlines a general procedure for the extraction and isolation of sulfonylphenol compounds from a fungal or bacterial culture.

1. Fermentation and Extraction:

-

Cultivate the desired microorganism in a suitable liquid or solid medium to encourage the production of secondary metabolites.

-

After an appropriate incubation period, harvest the culture. If the compounds are intracellular, the microbial cells are separated from the broth by centrifugation or filtration.

-

Extract the microbial biomass and/or the culture broth using an organic solvent such as ethyl acetate, methanol, or a mixture of dichloromethane and methanol. This is typically done by repeated maceration or liquid-liquid extraction.

2. Chromatographic Separation and Purification:

-

Concentrate the crude extract under reduced pressure.

-

Subject the concentrated extract to a series of chromatographic techniques to separate the compounds based on their polarity and size.

-

Column Chromatography: A preliminary separation is often performed using silica gel or Sephadex LH-20 column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, and methanol).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative or semi-preparative HPLC, often with a C18 column and a water/acetonitrile or water/methanol gradient.

-

3. Structure Elucidation:

-

The structure of the purified compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the chemical structure and connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and sulfonyl (S=O) groups.

-

Synthesis of a Novel Sulfonylphenol Derivative

This protocol describes a general method for the synthesis of a novel sulfonylphenol via the reaction of a phenol with a sulfonyl chloride.

1. Reaction Setup:

-

Dissolve the starting phenol (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.

-

Add a base, such as triethylamine or pyridine (1.2-2 equivalents), to the solution.

-

Cool the reaction mixture in an ice bath.

2. Addition of Sulfonyl Chloride:

-

Slowly add the desired sulfonyl chloride (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours or until completion, monitoring the progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

-

Once the reaction is complete, quench the reaction with water or a dilute acid solution (e.g., 1M HCl).

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

4. Characterization:

-

Confirm the structure and purity of the synthesized compound using spectroscopic methods (NMR, MS, IR) and elemental analysis.

Quantitative Data Presentation

The biological activity of novel sulfonylphenols is a key aspect of their discovery. The following tables summarize quantitative data for representative compounds, showcasing their potential as therapeutic agents.

| Compound ID | Target Cell Line | Biological Activity | IC50 / GI50 (µM) | Reference |

| Chalcone-Sulfonamide Hybrid 4 | MCF-7 (Breast Cancer) | Anticancer | More potent than Tamoxifen | [1] |

| Pyridazinone-Sulfonamide 2h | SR (Leukemia) | Anticancer | < 0.1 | [2] |

| Pyridazinone-Sulfonamide 2h | NCI-H522 (Non-Small Cell Lung Cancer) | Anticancer | < 0.1 | [2] |

| Tetrahydroimidazo[1,2-b]pyridazine-Sulfonamide 4e | MCF-7 (Breast Cancer) | Anticancer | 1 - 10 | [3] |

| Tetrahydroimidazo[1,2-b]pyridazine-Sulfonamide 4f | SK-MEL-28 (Melanoma) | Anticancer | 1 - 10 | [3] |

| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric Cancer) | Anticancer | 1.38 | [4] |

| Quinoline-Chalcone Derivative 12e | HCT-116 (Colon Cancer) | Anticancer | 5.34 | [4] |

| Quinoline-Chalcone Derivative 12e | MCF-7 (Breast Cancer) | Anticancer | 5.21 | [4] |

IC50: Half maximal inhibitory concentration. GI50: Half maximal growth inhibition.

Visualizing Workflows and Signaling Pathways

Diagrams are essential for understanding the complex processes involved in the discovery of novel sulfonylphenols and their mechanisms of action.

Caption: A generalized workflow for the discovery and isolation of novel sulfonylphenols.

Many sulfonylphenol derivatives exert their biological effects by modulating cellular signaling pathways, particularly those involved in cell growth, proliferation, and survival. A key target for many anticancer agents is the receptor tyrosine kinase (RTK) signaling cascade.

References

- 1. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [mdpi.com]

literature review on methylsulfonylphenol compounds

An In-depth Technical Guide to Methylsulfonylphenol Compounds

This guide provides a comprehensive literature review of methylsulfonylphenol compounds, focusing on their synthesis, biological activity as selective COX-2 inhibitors, and relevant experimental methodologies. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Methylsulfonylphenol compounds are a class of organic molecules characterized by a phenol ring substituted with a methylsulfonyl group (-SO₂CH₃). The 4-(Methylsulfonyl)phenol isomer, in particular, serves as a crucial pharmacophore and a versatile building block in the synthesis of various pharmaceuticals.[1][2][3] This structural motif is a key feature in several selective cyclooxygenase-2 (COX-2) inhibitors, which are a subclass of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] By selectively targeting the COX-2 enzyme, which is upregulated during inflammation, these compounds can provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[1][4][5][6]

The methylsulfonyl group enhances the solubility and reactivity of the parent phenol, making it a valuable intermediate in organic synthesis.[1] Research has focused on developing derivatives of 4-(methylsulfonyl)phenol to create safer and more effective anti-inflammatory agents.[7]

Synthesis of 4-(Methylsulfonyl)phenol

The synthesis of 4-(methylsulfonyl)phenol typically involves the oxidation of its precursor, 4-(methylthio)phenol. Two common methods are detailed below.

Synthesis via Oxone Oxidation

A high-yield synthesis can be achieved using Oxone (potassium peroxymonosulfate) as the oxidizing agent.

Experimental Protocol:

-

Dissolve 4-(methylthio)phenol (0.50 g, 3.2 mmol) in ethanol (10.0 mL).

-

Add Oxone (0.99 g, 6.5 mmol) to the solution in portions at room temperature.

-

Add water (10.0 mL) to the mixture.

-

Stir the reaction mixture for 18 hours.

-

Partition the resulting mixture between ethyl acetate and water.

-

The combined organic layers are then washed with brine, dried over magnesium sulfate, and concentrated under vacuum to yield 4-(methylsulfonyl)phenol.[8][9]

This method has been reported to achieve a yield of approximately 96%.[9]

Synthesis via Sodium Periodate Oxidation

An alternative method utilizes sodium periodate for a multi-step oxidation process.

Experimental Protocol:

-

Dissolve 4-(methylthio)phenol (7.0 g, 0.05 mol) in 100 mL of 30% aqueous methanol and cool to 0°C.

-

Add a solution of sodium periodate (10.7 g, 0.05 mol) and stir the suspension for 30 minutes.

-

Add 500 mL of water and remove the precipitate by filtration.

-

Cool the filtrate to 4°C and add another portion of sodium periodate (10.7 g, 0.05 mol). Stir for 48 hours.

-

Add a final portion of sodium periodate (5.35 g, 0.025 mol) and stir for an additional 18 hours.

-

Filter the precipitate and extract the filtrate with ether.

-

Evaporate the ether to dryness and purify the residue on a silica column using a 9:1 chloroform:methanol eluent to obtain the final product.[10]

This protocol results in a yield of approximately 32%.[10]

Biological Activity: Selective COX-2 Inhibition

The primary therapeutic application explored for methylsulfonylphenol derivatives is the selective inhibition of the COX-2 enzyme.[7]

Mechanism of Action

The cyclooxygenase (COX) enzyme converts arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] The COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function.[5] The COX-2 isoform is inducible and its expression is significantly increased at sites of inflammation.[5][11]

Selective COX-2 inhibitors fit into a unique hydrophobic side pocket within the COX-2 enzyme's active site, a feature not present in COX-1.[3] The bulky methylsulfonylphenyl group is a key structural feature that facilitates this selective binding, blocking the production of inflammatory prostaglandins without affecting the protective functions of COX-1.[3][4]

Quantitative Analysis of Inhibition

Several studies have synthesized and evaluated novel derivatives of 4-methylsulfonylphenyl for their COX-1 and COX-2 inhibitory activity. The potency is typically reported as the half-maximal inhibitory concentration (IC₅₀), while selectivity is expressed as a selectivity index (SI), calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI value indicates greater selectivity for COX-2.

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) | Reference |

| Benzimidazole Derivative 11b | 13.4 | 0.10 | 134 | [3] |

| Thiazole Derivative 3a | >10 | 0.140 | >71.4 | [6] |

| Oxadiazole Derivative ODZ2 | 63.76 | 0.48 | 132.83 | [12] |

| Derivative 4 | >100 | 0.81 | 124 | [1][7] |

| Derivative 6b | >100 | 0.76 | 131 | [1][7] |

| Derivative 6e | >100 | 0.84 | 119 | [1][7] |

| Celecoxib (Reference) | 14.1 | 0.132 | 106.8 | [6] |

| Nimesulide (Reference) | >100 | 1.684 | >59.4 | [6] |

Key Experimental Protocols

The evaluation of methylsulfonylphenol compounds as anti-inflammatory agents relies on standardized in vitro and in vivo assays.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay determines the IC₅₀ values of test compounds against purified COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation : Prepare solutions of purified COX-1 (ovine) and COX-2 (human recombinant) enzymes in a Tris-HCl buffer (pH 8.0).

-

Reagent Mixture : In a 96-well plate, combine the assay buffer, a cofactor such as hematin, and the respective enzyme (COX-1 or COX-2).

-

Inhibitor Addition : Add various concentrations of the test compound (dissolved in DMSO) to the wells. Include a positive control (e.g., Celecoxib) and an enzyme control (no inhibitor).

-

Pre-incubation : Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation : Initiate the enzymatic reaction by adding the substrate, arachidonic acid, along with a fluorometric probe. The probe detects the intermediate product, Prostaglandin G2.

-

Measurement : Measure the fluorescence kinetically using a plate reader at Ex/Em = 535/587 nm.

-

Data Analysis : Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.[2][5][6]

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model used to evaluate the acute anti-inflammatory activity of a compound.[7]

Methodology:

-

Animal Acclimatization : Use male Wistar or Sprague-Dawley rats, acclimatized to laboratory conditions.

-

Baseline Measurement : Measure the initial volume of the right hind paw of each rat using a plethysmometer.[13]

-

Compound Administration : Administer the test compound orally or intraperitoneally to the treatment groups. The control group receives the vehicle, and a positive control group receives a known NSAID like Indomethacin.[8]

-

Induction of Inflammation : After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan (0.1 mL) into the sub-plantar surface of the right hind paw of each rat.[8][13]

-

Edema Measurement : Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8]

-

Data Analysis : The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema for the treated groups is calculated relative to the control group.[13]

Pharmacokinetics and Other Biological Activities

While extensive pharmacokinetic data for novel methylsulfonylphenol derivatives are not widely published, the general class of non-acidic coxibs is known to distribute homogeneously throughout the body.[14] In silico studies are often used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) and drug-likeness profiles of new compounds in this class.[1][3]

Beyond anti-inflammatory effects, phenolic compounds, in general, are investigated for a range of biological activities, including antioxidant and antimicrobial properties.[1][2][15] However, the primary focus of research for methylsulfonylphenol derivatives remains their potent and selective COX-2 inhibitory action.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. inotiv.com [inotiv.com]

- 11. Synthesis, 3D-QSAR, and Molecular Modeling Studies of Triazole Bearing Compounds as a Promising Scaffold for Cyclooxygenase-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 14. clinexprheumatol.org [clinexprheumatol.org]

- 15. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of 3-Methyl-4-methylsulfonylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted pharmacokinetic profile of 3-Methyl-4-methylsulfonylphenol, a molecule of interest in pharmaceutical research. In the absence of direct experimental data, this document synthesizes information from structurally related compounds and employs in silico predictive models to elucidate its likely absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide also outlines detailed experimental protocols relevant to the future preclinical assessment of this compound and visualizes key processes using Graphviz diagrams.

Introduction

This compound is an aromatic organic compound characterized by a phenol ring substituted with a methyl and a methylsulfonyl group. While its specific biological activities are still under investigation, its structural motifs are present in various pharmacologically active molecules. Understanding the pharmacokinetic profile of a novel compound is a critical step in the drug development pipeline, informing dose selection, predicting potential drug-drug interactions, and assessing its overall viability as a therapeutic agent. This document serves as a foundational resource for researchers by providing a predictive ADME profile and a roadmap for its experimental validation.

Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic behavior. Based on in silico predictions, the key properties of this compound are summarized in the table below.

| Property | Predicted Value | Implication for Pharmacokinetics |

| Molecular Formula | C₈H₁₀O₃S | |

| Molecular Weight | 186.23 g/mol | Favorable for oral absorption (Lipinski's Rule of Five). |

| LogP (o/w) | 1.3 - 1.8 | Indicates moderate lipophilicity, suggesting good membrane permeability and absorption. |

| Water Solubility | Moderately Soluble | Adequate solubility for dissolution in the gastrointestinal tract. |

| pKa | ~9.5 (phenolic hydroxyl) | The acidic nature of the phenol group will influence its ionization state at different physiological pH values, affecting absorption and distribution. |

| Polar Surface Area (PSA) | 65.9 Ų | Suggests good cell membrane permeability. |

Predicted Pharmacokinetic Profile

The following sections detail the predicted ADME profile of this compound based on the known behavior of structurally similar phenolic and methylsulfonyl compounds and in silico modeling.

Absorption

This compound is predicted to have good oral bioavailability . Its relatively low molecular weight, moderate lipophilicity (LogP), and adequate water solubility suggest that it will be well-absorbed from the gastrointestinal tract. Passive diffusion is expected to be the primary mechanism of absorption.

Distribution

Following absorption, the compound is expected to distribute into systemic circulation. Its moderate lipophilicity suggests it may distribute into various tissues. Plasma protein binding is anticipated to be moderate. The volume of distribution (Vd) is predicted to be in the low to moderate range, indicating that the compound will not be extensively sequestered in tissues.

Metabolism

The metabolism of this compound is predicted to occur primarily in the liver via Phase I and Phase II biotransformation reactions.

-

Phase I Metabolism: The primary Phase I metabolic pathway is likely to be oxidation of the methyl group or hydroxylation of the aromatic ring, mediated by cytochrome P450 (CYP) enzymes.

-

Phase II Metabolism: The phenolic hydroxyl group is a prime site for Phase II conjugation reactions. Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs), are expected to be the major metabolic pathways, leading to the formation of more water-soluble and readily excretable metabolites.

Excretion

The metabolites of this compound, being more polar than the parent compound, are expected to be primarily excreted in the urine. A smaller portion may be eliminated in the feces via biliary excretion.

Quantitative Pharmacokinetic Parameters (Predicted)

The following table summarizes the predicted quantitative pharmacokinetic parameters for this compound. These values are derived from in silico models and should be confirmed by experimental studies.

| Parameter | Predicted Value | Description |

| Bioavailability (F%) | High (>80%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Cmax | Dose-dependent | Maximum (or peak) serum concentration that a drug achieves. |

| Tmax | 1-2 hours | Time to reach Cmax. |

| Half-life (t½) | Short to Moderate (2-6 hours) | The time required for the concentration of the drug in the body to be reduced by one-half. |

| Clearance (CL) | Moderate | The volume of plasma from which the drug is completely removed per unit of time. |

| Volume of Distribution (Vd) | Low to Moderate | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Experimental Protocols

To experimentally validate the predicted pharmacokinetic profile, the following methodologies are recommended.

In Vitro Permeability Assay (Caco-2)

Objective: To assess the intestinal permeability of this compound.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

-

Transepithelial Electrical Resistance (TEER) Measurement: The integrity of the Caco-2 cell monolayer is confirmed by measuring the TEER.

-

Permeability Assay:

-

The test compound (this compound) is added to the apical (AP) side of the Transwell® insert.

-

Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).

-

To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).

-

-

Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

-

Papp = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

-

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the in vivo pharmacokinetic parameters of this compound.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Dosing: The compound is administered via oral gavage (for oral bioavailability) and intravenous injection (to determine clearance and volume of distribution).

-

Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma.

-

Sample Analysis: The concentration of this compound in plasma samples is quantified by a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F%).

Visualizations

Predicted ADME Pathway

Caption: Predicted ADME pathway of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for an in vivo rodent pharmacokinetic study.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the pharmacokinetic profile of this compound. Based on its physicochemical properties and the behavior of structurally related compounds, it is anticipated to have favorable ADME characteristics, including good oral absorption and clearance primarily through hepatic metabolism. The outlined experimental protocols provide a clear path for the empirical validation of these predictions. This document is intended to be a valuable resource for researchers and drug development professionals, facilitating the continued investigation and potential advancement of this compound as a therapeutic candidate.

An In-depth Technical Guide on the Toxicology and Safety of 3-Methyl-4-methylsulfonylphenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available safety and hazard information for 3-Methyl-4-methylsulfonylphenol. It is intended for informational purposes for a scientific audience. A comprehensive toxicological evaluation requires access to full, unpublished study reports which are not available in the public domain. The experimental protocols and signaling pathways described herein are representative examples based on standard guidelines and data from structurally related compounds, as specific data for this compound is limited.

Introduction

This compound is a chemical compound with applications in various research and development sectors. Understanding its toxicological and safety profile is crucial for its safe handling and for predicting its potential biological effects in drug development and other scientific applications. This guide provides a summary of the available data on its hazards, physicochemical properties, and outlines standard methodologies for its toxicological assessment.

Physicochemical Properties

A compound's physical and chemical properties are fundamental to understanding its toxicological profile, influencing its absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₃S | PubChem[1] |

| Molecular Weight | 186.23 g/mol | PubChem[1] |

| CAS Number | 14270-40-7 | LGC Standards[2] |

| Appearance | Not specified (likely solid) | N/A |

| Solubility | No data available | N/A |

| LogP | 0.6 | PubChem[1] |

Toxicological Data Summary

| Toxicological Endpoint | GHS Hazard Classification | Hazard Statement |

| Acute Oral Toxicity | Acute Toxicity 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Skin Irritation 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | Eye Irritation 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | H335: May cause respiratory irritation[1] |

| Hazardous to the Aquatic Environment | Acute 3, Chronic 3 | H402: Harmful to aquatic life, H412: Harmful to aquatic life with long lasting effects[1] |

Representative Experimental Protocols

While specific experimental details for this compound are not available, the following represents standard protocols that would be employed to determine the observed hazards.

Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

This method is a sequential dosing test that uses a minimum number of animals to classify a substance for its acute oral toxicity.

-

Test Animals: Typically, female rats from a standard laboratory strain are used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The initial dose is selected based on available information, often starting below the estimated LD50.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

-

Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previously dosed animal.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This in vitro test assesses the potential of a substance to cause skin irritation.

-

Test System: A three-dimensional Reconstructed Human Epidermis (RhE) model is used, which consists of non-transformed, human-derived epidermal keratinocytes.

-

Application of Test Substance: A small amount of the test substance (solid or liquid) is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Viability Assessment: Following exposure, the tissues are rinsed and cell viability is measured using a quantitative assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Classification: A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)

This in vitro method evaluates the potential of a substance to cause serious eye damage or eye irritation.

-

Test System: A three-dimensional Reconstructed Human Cornea-like Epithelium (RhCE) model is utilized.

-

Application of Test Substance: The test substance is applied topically to the corneal surface of the RhCE model.

-

Exposure and Post-Exposure Incubation: Tissues are exposed for a set time, then rinsed and incubated in fresh medium.

-

Viability Measurement: Cell viability is determined using the MTT assay.

-

Classification: The substance is classified based on the reduction in tissue viability compared to negative controls.

Potential Mechanisms of Toxicity and Signaling Pathways

Specific mechanistic data for this compound is not available. However, as a substituted phenol, its irritant effects may be related to its ability to denature proteins and disrupt cell membranes, leading to cytotoxicity and an inflammatory response[3]. For respiratory irritation, a plausible, though hypothetical, mechanism could involve the induction of cellular stress pathways in airway epithelial cells, similar to what has been observed for other substituted phenols.

Caption: Hypothetical signaling pathway for respiratory irritation by a substituted phenol.

Experimental Workflow for In Vitro Toxicity Assessment

The following diagram illustrates a general workflow for assessing the toxicity of a compound using in vitro methods.

Caption: General experimental workflow for in vitro toxicity testing.

Conclusion

This compound is classified as harmful if swallowed, and an irritant to the skin, eyes, and respiratory system. It is also considered harmful to aquatic life. While quantitative toxicological data and specific mechanistic studies are not publicly available, its hazard profile suggests that appropriate personal protective equipment should be used during handling to avoid exposure. Further studies following standardized protocols are necessary to fully characterize its toxicological profile and to establish a comprehensive safety assessment. The information provided in this guide serves as a foundation for researchers and drug development professionals to understand the known hazards and to inform the design of future toxicological evaluations.

References

An In-depth Technical Guide to the Synthesis and Potential Applications of 3-Methyl-4-methylsulfonylphenol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 3-Methyl-4-methylsulfonylphenol and its derivatives. It details experimental protocols for the synthesis of the core scaffold and its analogs, summarizes key quantitative data, and explores their potential biological activities and associated signaling pathways based on current scientific literature. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.

Introduction

The this compound scaffold is a subject of growing interest in medicinal chemistry. The presence of the electron-withdrawing methylsulfonyl group and the phenolic hydroxyl group on a substituted benzene ring provides a unique electronic and structural framework for designing novel therapeutic agents. Compounds containing sulfonyl groups are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The phenolic moiety can participate in hydrogen bonding and other interactions with biological targets, and its modification allows for the fine-tuning of physicochemical properties such as solubility and bioavailability. This guide will delve into the synthetic methodologies for creating this core structure and its analogs, and discuss the available data on their biological implications.

Synthesis of the Core Scaffold: this compound

The primary and most direct route to synthesizing this compound involves the oxidation of its thioether precursor, 3-methyl-4-(methylthio)phenol. This precursor is commercially available, making this a feasible and efficient synthetic strategy. While specific literature detailing this exact transformation is limited, well-established protocols for the analogous oxidation of 4-(methylthio)phenol to 4-(methylsulfonyl)phenol can be readily adapted.

General Experimental Protocol: Oxidation of 3-methyl-4-(methylthio)phenol

This protocol is adapted from established methods for the oxidation of similar aryl thioethers.

Materials:

-

3-methyl-4-(methylthio)phenol

-

Oxone® (Potassium peroxymonosulfate) or Sodium periodate

-

Methanol (MeOH) or Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 3-methyl-4-(methylthio)phenol (1 equivalent) in a suitable solvent system, such as a mixture of methanol or ethanol and water.

-

Addition of Oxidant: Cool the solution in an ice bath. Slowly add the oxidizing agent, such as Oxone® (2-2.5 equivalents) or a solution of sodium periodate (2-2.5 equivalents) in water, portion-wise to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Reaction: Stir the reaction mixture at room temperature for several hours (typically 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate (if using a periodate oxidant). Partition the mixture between ethyl acetate and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data for Analogous Syntheses:

| Precursor | Oxidizing Agent | Solvent | Yield (%) | Reference |

| 4-(methylthio)phenol | Oxone® | Ethanol/Water | 96 | [1] |

| 4-(methylthio)phenol | Sodium periodate | Methanol/Water | 32 | [2] |

Note: Yields can vary based on reaction scale and purification methods.

Synthetic Workflow Diagram:

Synthesis of Derivatives and Analogs

The synthesis of derivatives of this compound can be achieved through various modifications of the core structure. Key reactive sites for derivatization include the phenolic hydroxyl group and the aromatic ring.

O-Alkylation and O-Acylation

The phenolic hydroxyl group can be readily alkylated or acylated to produce a range of ether and ester derivatives, respectively.

General Protocol for O-Alkylation:

-

Deprotonation: Treat a solution of this compound in a suitable aprotic solvent (e.g., DMF, THF, or acetone) with a base (e.g., NaH, K₂CO₃, or Cs₂CO₃) to generate the phenoxide.

-

Alkylation: Add the desired alkylating agent (e.g., an alkyl halide or tosylate) and stir the reaction mixture, possibly with heating, until the reaction is complete as monitored by TLC.

-

Work-up and Purification: Perform an aqueous work-up, extract the product into an organic solvent, and purify by column chromatography.

General Protocol for O-Acylation:

-

Acylation: React this compound with an acylating agent (e.g., an acid chloride or anhydride) in the presence of a base (e.g., pyridine, triethylamine, or DMAP) in an appropriate solvent (e.g., CH₂Cl₂, THF).

-

Work-up and Purification: After completion of the reaction, perform an aqueous work-up, extract the product, and purify by standard methods.

Aromatic Ring Functionalization

Further functionalization of the aromatic ring can be explored, although the presence of the activating hydroxyl group and the deactivating methylsulfonyl group will direct substitution to specific positions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could be employed to introduce additional substituents.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively available, the broader class of methylsulfonylphenol derivatives has shown promise in several therapeutic areas.

Anti-inflammatory and Analgesic Activity

Derivatives of 4-(methylsulfonyl)phenyl have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[3][4] Inhibition of these enzymes can lead to both anti-inflammatory and analgesic effects.

Potential Signaling Pathway: Arachidonic Acid Metabolism

Antimicrobial Activity

Sulfonamide-containing compounds are a well-known class of antibiotics. While this compound is a sulfone, not a sulfonamide, the sulfonyl moiety is a common feature in many antimicrobial agents. Studies on other heterocyclic derivatives bearing a methylsulfonylphenyl group have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]

Anticancer Activity

Some studies have explored the anticancer potential of sulfonyl-containing compounds. For instance, certain sulfonamide derivatives have been shown to act as antitumor agents by inhibiting carbonic anhydrase.[2] The development of novel compounds incorporating the this compound scaffold for evaluation against various cancer cell lines could be a promising area of research.

Structure-Activity Relationship (SAR) Considerations

Systematic derivatization of the this compound core and subsequent biological evaluation would be crucial for establishing a clear structure-activity relationship (SAR). Key areas for modification and SAR studies include:

-

Phenolic Group: Conversion to ethers or esters of varying chain lengths and functionalities to probe the importance of the hydroxyl group for target binding and to modulate physicochemical properties.

-

Methyl Group on the Ring: Exploration of the effect of the size and position of this alkyl group on biological activity.

-

Methylsulfonyl Group: While more synthetically challenging, modification of the alkyl group on the sulfone could provide insights into steric and electronic requirements for activity.

-

Aromatic Ring Substituents: Introduction of various substituents (e.g., halogens, nitro groups, amino groups) at other positions on the aromatic ring to explore their influence on potency and selectivity.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable from commercially available starting materials. The exploration of its derivatives, guided by systematic SAR studies, could lead to the discovery of potent and selective modulators of various biological targets, particularly in the areas of inflammation, infectious diseases, and oncology. This guide provides a foundational framework for researchers to embark on the synthesis and biological evaluation of this intriguing class of compounds. Further research is warranted to fully elucidate the therapeutic potential of this compound derivatives and their mechanisms of action.

References

- 1. 4-(Methylsulfonyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Methyl-4-methylsulfonylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-methylsulfonylphenol is a compound of interest in various fields, including environmental science and pharmaceutical development, due to its potential biological activities and presence as a metabolite of other compounds. Accurate and sensitive detection methods are crucial for its quantification in diverse matrices. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The following protocols are based on established analytical methodologies for structurally similar sulfonated and methylated phenolic compounds and should be validated for the specific matrix and concentration range of interest.

Analytical Methods Overview

Two primary chromatographic techniques are presented for the detection and quantification of this compound:

-

HPLC-UV: A robust and widely accessible method suitable for the direct analysis of polar compounds in aqueous and biological samples.

-

GC-MS: A highly sensitive and specific method, particularly effective for volatile and semi-volatile compounds. Derivatization is often required for polar analytes like phenols to improve their volatility and chromatographic behavior.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters that can be expected when developing and validating analytical methods for this compound, based on data from structurally related compounds.

Table 1: HPLC-UV Method Performance

| Parameter | Expected Value | Notes |

| Linearity (r²) | > 0.995 | Over a concentration range of 0.1 - 100 µg/mL. |

| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-noise ratio of 3. |

| Limit of Quantitation (LOQ) | 0.15 µg/mL | Signal-to-noise ratio of 10. |

| Accuracy (% Recovery) | 90 - 110% | At three different concentration levels. |

| Precision (% RSD) | < 5% | For both intra-day and inter-day measurements. |

Table 2: GC-MS Method Performance (with derivatization)

| Parameter | Expected Value | Notes |

| Linearity (r²) | > 0.998 | Over a concentration range of 1 - 500 ng/mL. |

| Limit of Detection (LOD) | 0.5 ng/mL | Signal-to-noise ratio of 3. |

| Limit of Quantitation (LOQ) | 1.5 ng/mL | Signal-to-noise ratio of 10. |

| Accuracy (% Recovery) | 85 - 115% | At three different concentration levels. |

| Precision (% RSD) | < 10% | For both intra-day and inter-day measurements. |

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.

1. Materials and Reagents

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid or Acetic acid (analytical grade)

-

Sample matrix (e.g., plasma, urine, environmental water)

2. Sample Preparation

-

Aqueous Samples (e.g., environmental water):

-

Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

-

If high concentrations of interfering substances are expected, perform Solid Phase Extraction (SPE) using a C18 cartridge.

-

Condition the cartridge with methanol followed by water.

-

Load the sample.

-